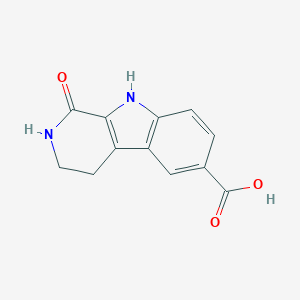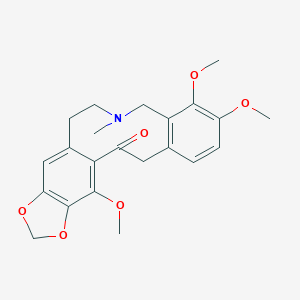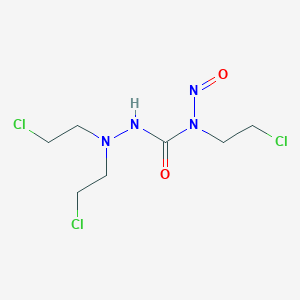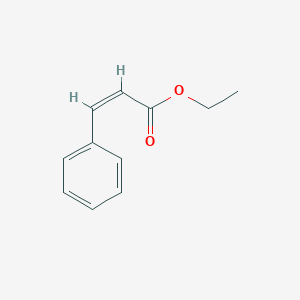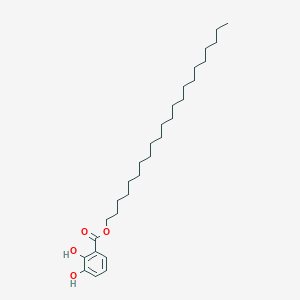![molecular formula C16H23N3O10 B161891 (2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 133632-85-6](/img/structure/B161891.png)
(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine is a nucleoside analog that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of an amino group at the 3’ position and a glucopyranuronosyl group at the 5’ position of the thymidine molecule. Its unique structure allows it to participate in a variety of biochemical processes, making it a valuable tool in research and potential therapeutic applications .
Preparation Methods
The synthesis of 3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine involves several steps, starting from thymidine. The amino group is introduced at the 3’ position through a series of chemical reactions, including protection and deprotection steps to ensure the selectivity of the reaction. The glucopyranuronosyl group is then attached at the 5’ position using glycosylation techniques. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment to ensure consistency and scalability .
Chemical Reactions Analysis
3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of nucleoside analogs for various applications.
Mechanism of Action
The mechanism of action of 3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis. The amino group at the 3’ position prevents the formation of phosphodiester linkages, leading to chain termination. This mechanism is similar to other nucleoside analogs used in antiviral and anticancer therapies. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar compounds to 3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine include:
3’-Amino-3’-deoxythymidine: Lacks the glucopyranuronosyl group, making it less hydrophilic.
5’-Glucopyranuronosylthymidine: Lacks the amino group, affecting its ability to interfere with nucleic acid synthesis.
Zidovudine (3’-Azido-3’-deoxythymidine): Contains an azido group instead of an amino group, used as an antiviral agent. The uniqueness of 3’Amino-3’-deoxy-5’-glucopyranuronosylthymidine lies in its dual functional groups, which provide a combination of properties from both amino and glucopyranuronosyl derivatives.
Properties
CAS No. |
133632-85-6 |
|---|---|
Molecular Formula |
C16H23N3O10 |
Molecular Weight |
417.37 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N3O10/c1-5-3-19(16(26)18-13(5)23)8-2-6(17)7(28-8)4-27-15-11(22)9(20)10(21)12(29-15)14(24)25/h3,6-12,15,20-22H,2,4,17H2,1H3,(H,24,25)(H,18,23,26)/t6-,7+,8+,9-,10-,11+,12-,15+/m0/s1 |
InChI Key |
XOYCLJDJUKHHHS-LHBOOPKSSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N |
Synonyms |
3'-amino-3'-deoxy-5'-beta-D-glucopyranuronosylthymidine 3'-amino-3'-deoxythymidine glucuronide 3'amino-3'-deoxy-5'-glucopyranuronosylthymidine 3-GAMT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






